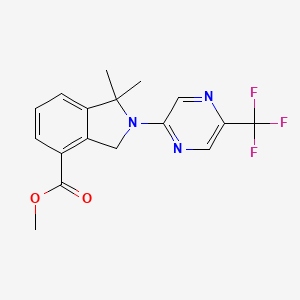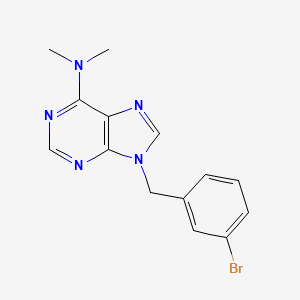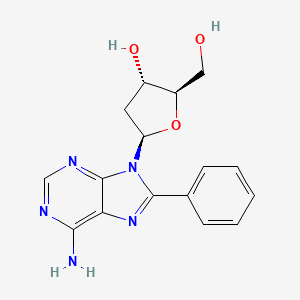
Adenosine, 2'-deoxy-8-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2R,3S,5R)-5-(6-Amino-8-phenyl-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that belongs to the class of purine nucleosides. These compounds are known for their significant roles in various biological processes, including serving as building blocks for nucleic acids and participating in cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including nucleophilic substitution, cyclization, and functional group modifications. The reaction conditions may involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Purification methods such as crystallization, chromatography, and distillation are employed to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution on the purine ring can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
This compound has numerous applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Serves as a model compound for studying nucleoside analogs and their interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or signaling pathways. This can lead to inhibition of viral replication or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological functions.
2’-Deoxyadenosine: A deoxyribonucleoside analog with similar chemical properties.
Uniqueness
The uniqueness of “(2R,3S,5R)-5-(6-Amino-8-phenyl-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other nucleosides.
属性
CAS 编号 |
603106-83-8 |
|---|---|
分子式 |
C16H17N5O3 |
分子量 |
327.34 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-amino-8-phenylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O3/c17-14-13-16(19-8-18-14)21(12-6-10(23)11(7-22)24-12)15(20-13)9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,17,18,19)/t10-,11+,12+/m0/s1 |
InChI 键 |
BLYRKJBYXSDVJO-QJPTWQEYSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |
规范 SMILES |
C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
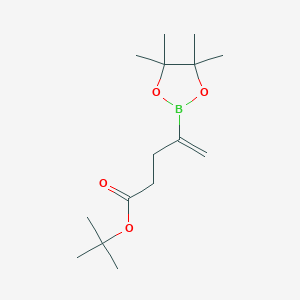
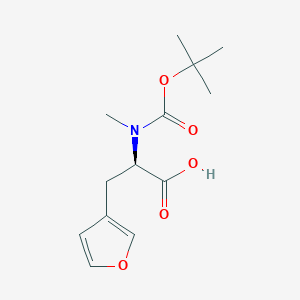

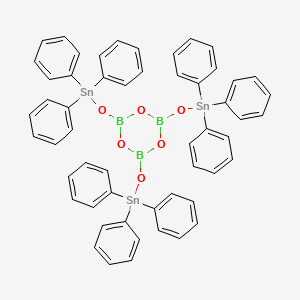
![tert-Butyl 4,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12930089.png)

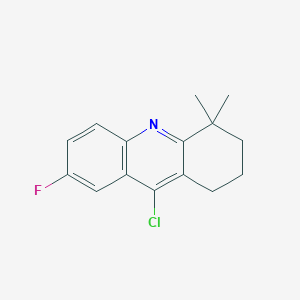
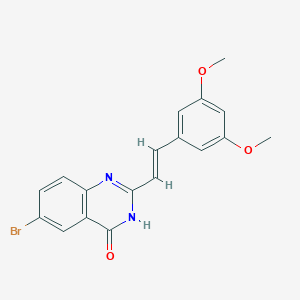
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)

